molecular formula C17H25N B14362572 2-Nonyl-1H-indole CAS No. 93810-69-6

2-Nonyl-1H-indole

Cat. No.: B14362572
CAS No.: 93810-69-6
M. Wt: 243.4 g/mol
InChI Key: SEYCSRIVUIHIBY-UHFFFAOYSA-N
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Description

2-Nonyl-1H-indole is a derivative of indole, a significant heterocyclic compound found in many natural products and drugs. Indoles are known for their wide range of biological activities and are present in various natural compounds, including neurotransmitters like serotonin and alkaloids such as vinblastine and mitomycin C . The nonyl group attached to the indole ring in this compound adds unique properties to the compound, making it a subject of interest in scientific research.

Preparation Methods

The synthesis of 2-Nonyl-1H-indole can be achieved through several methods. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazines with ketones under acidic conditions . Another method is the Larock indole synthesis, which utilizes palladium-catalyzed cyclization of ortho-iodoanilines with alkynes . Industrial production methods often involve catalytic processes to ensure high yields and purity.

Chemical Reactions Analysis

2-Nonyl-1H-indole undergoes various chemical reactions, including:

    Oxidation: The indole ring can be oxidized to form indolenine derivatives.

    Reduction: Reduction of the indole ring can lead to the formation of indoline derivatives.

    Substitution: Electrophilic substitution reactions are common, especially at the C-3 position of the indole ring. Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation and reducing agents like lithium aluminum hydride for reduction. Major products formed from these reactions include indolenine and indoline derivatives, which have their own unique properties and applications.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Nonyl-1H-indole involves its interaction with various molecular targets and pathways. Indole derivatives are known to bind to multiple receptors with high affinity, influencing various biological processes . The exact molecular targets and pathways can vary depending on the specific derivative and its application.

Comparison with Similar Compounds

2-Nonyl-1H-indole can be compared with other indole derivatives such as:

Properties

CAS No.

93810-69-6

Molecular Formula

C17H25N

Molecular Weight

243.4 g/mol

IUPAC Name

2-nonyl-1H-indole

InChI

InChI=1S/C17H25N/c1-2-3-4-5-6-7-8-12-16-14-15-11-9-10-13-17(15)18-16/h9-11,13-14,18H,2-8,12H2,1H3

InChI Key

SEYCSRIVUIHIBY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC1=CC2=CC=CC=C2N1

Origin of Product

United States

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